molecular formula C7H6BrN3O B1144045 3-Bromo-6-methoxy-1H-pyrazolo[3,4-b]pyridine CAS No. 1357946-21-4

3-Bromo-6-methoxy-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1144045
CAS No.: 1357946-21-4
M. Wt: 228.049
InChI Key: VVYXJFXKZRVIFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6-methoxy-1H-pyrazolo[3,4-b]pyridine ( 1357946-21-4) is a high-value brominated heteroaromatic building block with the molecular formula C7H6BrN3O and a molecular weight of 228.05 g/mol . This compound is of significant interest in medicinal chemistry and drug discovery research, particularly in the synthesis of novel pharmaceutical intermediates. The presence of both a bromo substituent and a methoxy group on the pyrazolopyridine scaffold creates a multifunctional template amenable to various metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, allowing for rapid diversification at the 3-position . The electron-rich nature of the methoxy group also influences the overall electronic properties of the ring system, making it a valuable precursor for developing kinase inhibitors and other small-molecule therapeutics targeting heterocyclic recognition elements. Researchers utilize this compound in constructing compound libraries for high-throughput screening and in lead optimization campaigns . This product is offered as a solid and requires specific handling precautions. It is classified with warning hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should use appropriate personal protective equipment (PPE), avoid breathing dust, and handle the material in a well-ventilated place. For safe storage, the compound should be sealed in a dry environment and stored at 2-8°C . This chemical is intended for research and development use only and is not classified for medicinal, household, or other uses.

Properties

IUPAC Name

3-bromo-6-methoxy-2H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O/c1-12-5-3-2-4-6(8)10-11-7(4)9-5/h2-3H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYXJFXKZRVIFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=NNC(=C2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Bromo-6-methoxy-1H-pyrazolo[3,4-b]pyridine CAS 1357946-21-4 properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 3-Bromo-6-methoxy-1H-pyrazolo[3,4-b]pyridine (CAS 1357946-21-4).

Core Scaffold for Kinase Inhibitor Discovery [1]

Executive Summary

This compound is a privileged bicyclic heteroaromatic scaffold widely utilized in medicinal chemistry. Structurally, it functions as a bioisostere of the purine ring system found in ATP, making it a critical building block for designing ATP-competitive kinase inhibitors. The C-3 bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), while the C-6 methoxy group modulates lipophilicity and electronic properties of the pyridine ring. This compound is a key intermediate in the development of therapeutics targeting TBK1 , PIM-1 , and MNK1/2 kinases.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

Physicochemical Data
PropertyValue
CAS Number 1357946-21-4
IUPAC Name This compound
Molecular Formula C₇H₆BrN₃O
Molecular Weight 228.05 g/mol
Appearance White to off-white solid
Melting Point 164–165 °C (Typical for pure crystalline form)
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa (Calculated) ~9.5 (Pyrazolic NH), ~2.5 (Pyridine N)
Storage 2–8 °C, Inert atmosphere (Argon/Nitrogen)
Structural Analysis[9][10]
  • H-Bond Donor (HBD): The N-1 proton is a strong H-bond donor, crucial for binding to the "hinge region" of kinase active sites (e.g., interacting with the backbone carbonyl of the gatekeeper residue).

  • H-Bond Acceptor (HBA): The N-7 (pyridine nitrogen) and the methoxy oxygen serve as acceptors.

  • Electronic Effects: The 6-methoxy group is an electron-donating group (EDG) by resonance, which increases the electron density of the pyridine ring, potentially deactivating the C-4 position towards nucleophilic attack but stabilizing the core against oxidative metabolism.

Synthetic Pathways & Methodology

The synthesis of this scaffold typically follows a convergent route, constructing the pyrazole ring onto a functionalized pyridine precursor, followed by late-stage functionalization (bromination).

Retrosynthetic Analysis (Visualized)

Synthesis Target 3-Bromo-6-methoxy- 1H-pyrazolo[3,4-b]pyridine Core 6-Methoxy-1H- pyrazolo[3,4-b]pyridine Core->Target Electrophilic Bromination (NBS or Br2) Precursor 2-Hydrazinyl-6-methoxy- 3-nitropyridine Precursor->Core Reductive Cyclization (Fe/AcOH or SnCl2) Start 2,6-Dichloro-3-nitropyridine Start->Precursor 1. NaOMe 2. Hydrazine

Figure 1: Retrosynthetic disconnection showing the construction of the pyrazolo[3,4-b]pyridine core followed by C-3 bromination.

Detailed Synthetic Protocol

Step 1: Core Construction (Cyclization) The formation of the 1H-pyrazolo[3,4-b]pyridine core is achieved by reacting 2-chloro-6-methoxy-3-pyridinecarboxaldehyde (or the corresponding nitrile/nitro precursor) with hydrazine hydrate.

  • Reagents: Hydrazine hydrate (NH₂NH₂·H₂O), Ethanol.[2][3]

  • Conditions: Reflux, 4–12 hours.

  • Mechanism: Nucleophilic aromatic substitution of the 2-chloro group by hydrazine, followed by intramolecular condensation with the 3-substituent (aldehyde or nitro reduction) to close the pyrazole ring.

Step 2: Regioselective Bromination (C-3 Functionalization) Direct bromination of the parent scaffold is highly regioselective for the C-3 position of the pyrazole ring due to its electron-rich nature compared to the pyridine ring.

  • Reagents: N-Bromosuccinimide (NBS) or Bromine (Br₂).

  • Solvent: DMF (for NBS) or Acetic Acid (for Br₂).

  • Protocol:

    • Dissolve 6-methoxy-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in DMF (0.5 M concentration).

    • Cool to 0 °C in an ice bath.

    • Add NBS (1.05 eq) portion-wise to avoid exotherm.

    • Stir at room temperature for 2–4 hours. Monitor by TLC/LC-MS.

    • Workup: Pour into ice-water. The product typically precipitates as a white solid. Filter, wash with water, and dry under vacuum.

    • Purification: Recrystallization from Ethanol/Water or column chromatography (Hexane/EtOAc).

Medicinal Chemistry Applications

Kinase Inhibitor Design

This specific CAS is a "hinge-binding" scaffold. In the ATP-binding pocket of kinases:

  • N-1 (H) donates a hydrogen bond to the hinge region backbone.

  • N-7 accepts a hydrogen bond from the hinge region.

  • C-3 Bromine is replaced via cross-coupling to introduce a "tail" moiety that extends into the solvent-exposed region or the hydrophobic back-pocket (gatekeeper region), determining selectivity.

Target Examples:

  • TBK1 (TANK-binding kinase 1): Inhibitors derived from this scaffold modulate the innate immune response and are investigated for autoimmune diseases and cancer.[4]

  • PIM-1: Overexpressed in hematological malignancies; C-3 substituted derivatives show potent inhibition.

Reactivity & Functionalization Map

Reactivity Center 3-Bromo-6-methoxy- 1H-pyrazolo[3,4-b]pyridine N1 N-1 Position: Nucleophilic Attack (Alkylation/Acylation) N1->Center C3 C-3 Position: Pd-Catalyzed Coupling (Suzuki/Sonogashira) C3->Center C6 C-6 Methoxy: Nucleophilic Displacement (Rare, requires harsh conditions) C6->Center

Figure 2: Reactivity profile highlighting the three primary vectors for chemical modification.

Standard Protocol: Suzuki-Miyaura Coupling

To functionalize the C-3 position:

  • Reactants: 3-Bromo-scaffold (1.0 eq), Aryl Boronic Acid (1.2 eq).

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (5 mol%).

  • Base: Na₂CO₃ or K₃PO₄ (2.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1 ratio).

  • Condition: Degas with Argon, heat to 90 °C for 12 hours.

  • Note: Protect N-1 (e.g., with THP or SEM) if the coupling yield is low, though unprotected substrates often work under aqueous basic conditions.

Handling & Safety (GHS)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin and eye irritation.

  • Precautions: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of dust.

  • Stability: Stable under normal conditions. Avoid strong oxidizing agents.

References

  • Synthesis of Pyrazolo[3,4-b]pyridine Core

    • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.[2][5][6]

    • Source:Molecules (MDPI), 2022.
    • URL:[Link]

  • TBK1 Inhibitor Applications

    • Title: Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors.[4]

    • Source:Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.
    • URL:[Link][7]

  • Suzuki Coupling Methodologies

    • Title: Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one (Analogous Chemistry).[8]

    • Source:RSC Advances, 2021.
    • URL:[Link]

  • Compound Data & Safety

    • Title: this compound Product Entry.

    • Source: Sigma-Aldrich / MilliporeSigma.

Sources

Chemical structure and SMILES of 3-Bromo-6-methoxy-1H-pyrazolo[3,4-b]pyridine

[1]

Executive Summary & Structural Identity

3-Bromo-6-methoxy-1H-pyrazolo[3,4-b]pyridine is a high-value heterocyclic building block used primarily in the discovery of small-molecule kinase inhibitors. As a fused bicyclic system combining a pyrazole and a pyridine ring, it serves as a bioisostere for purines, enabling it to bind effectively within the ATP-binding pockets of enzymes such as Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), and TANK-binding Kinase 1 (TBK1).

The molecule features three distinct vectors for chemical elaboration:

  • C3-Bromine: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).

  • N1-Amine: A site for alkylation or protecting group installation to modulate solubility and permeability.

  • C6-Methoxy: A hydrogen bond acceptor that influences the electronic properties of the pyridine ring and can, under forcing conditions, serve as a leaving group.

Chemoinformatics Data
PropertyData Specification
IUPAC Name This compound
CAS Registry Number 1357946-21-4
Molecular Formula C7H6BrN3O
Molecular Weight 228.05 g/mol
SMILES COc1cc2c(Br)nnc2n1
InChI Key VVYXJFXKZRVIFP-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM

Synthetic Architecture

The synthesis of this compound typically follows a convergent route. The most robust industrial protocol involves the formation of the pyrazolo[3,4-b]pyridine core via hydrazine cyclization, followed by regioselective electrophilic halogenation.

Retrosynthetic Logic

The construction relies on the reactivity of 2-chloro-6-methoxynicotinonitrile . The nitrile group activates the adjacent chloro substituent for nucleophilic aromatic substitution (SNAr) by hydrazine, which then cyclizes onto the nitrile to form the pyrazole ring.

Detailed Experimental Protocol

Step 1: Formation of the Core (6-Methoxy-1H-pyrazolo[3,4-b]pyridine)

  • Reagents: 2-Chloro-6-methoxynicotinonitrile (1.0 eq), Hydrazine hydrate (5.0 eq), Ethanol (0.5 M concentration).

  • Procedure: Charge a reaction vessel with 2-chloro-6-methoxynicotinonitrile and ethanol. Add hydrazine hydrate dropwise at room temperature.

  • Conditions: Heat the mixture to reflux (80°C) for 3–5 hours. Monitor by LC-MS for the disappearance of the starting chloride.

  • Workup: Cool to room temperature. The product often precipitates. Concentrate the solvent to 20% volume, add water, and filter the solid. Wash with cold water and diethyl ether.

  • Yield: Typically 85–92%.

Step 2: Regioselective C3-Bromination

  • Reagents: 6-Methoxy-1H-pyrazolo[3,4-b]pyridine (1.0 eq), N-Bromosuccinimide (NBS) (1.1 eq), DMF (dimethylformamide).

  • Procedure: Dissolve the core scaffold in DMF (0.2 M). Cool to 0°C. Add NBS portion-wise over 30 minutes to prevent exotherms and over-bromination.

  • Mechanism: The electron-rich pyrazole ring undergoes electrophilic aromatic substitution. Position 3 is the most nucleophilic site.

  • Conditions: Allow to warm to room temperature and stir for 2–4 hours.

  • Workup: Pour the reaction mixture into crushed ice/water. The 3-bromo derivative will precipitate. Filter, wash extensively with water to remove succinimide byproducts, and dry under vacuum.

  • Purification: Recrystallization from Ethanol/Water if necessary.

Synthesis Workflow Diagram

SynthesisPathStart2-Chloro-6-methoxy-nicotinonitrileIntermediate6-Methoxy-1H-pyrazolo[3,4-b]pyridineStart->Intermediate S_NAr & CyclizationReagent1Hydrazine Hydrate(EtOH, Reflux)Reagent1->IntermediateProduct3-Bromo-6-methoxy-1H-pyrazolo[3,4-b]pyridineIntermediate->Product Electrophilic Bromination (C3)Reagent2NBS(DMF, 0°C)Reagent2->Product

Figure 1: Step-wise synthesis of the target scaffold from commercially available nicotinonitrile precursors.

Reactivity Profile & SAR Vectors

For medicinal chemists, this scaffold offers a "plug-and-play" architecture. The reactivity is governed by the electron-deficient pyridine ring fused to the electron-rich pyrazole.

Structural Activity Relationship (SAR) Map
PositionVector TypeChemical StrategyBiological Implication
C3-Br Primary Diversity Vector Suzuki-Miyaura coupling (Aryl boronates).Extends into the hydrophobic back-pocket of the kinase ATP site (Gatekeeper interaction).
N1-H Solubility/Binding Alkylation (R-X, Base) or Michael Addition.Modulates lipophilicity (LogP) and interacts with the Hinge Region (via H-bond donor).
C6-OMe Electronic Modulator Demethylation to C6-OH (pyridone) or SNAr displacement (rare).The methoxy group is often tolerated as a solvent-exposed moiety or H-bond acceptor.
Reactivity Diagram

ReactivityMapCore3-Bromo-6-methoxy-1H-pyrazolo[3,4-b]pyridineSuzukiC3: Suzuki Coupling(Ar-B(OH)2, Pd cat.)Extends ScaffoldCore->SuzukiAlkylationN1: Alkylation(R-X, Cs2CO3)Modulates SolubilityCore->AlkylationDemethylationC6: Demethylation(HBr/AcOH)Forms PyridoneCore->Demethylation

Figure 2: Divergent functionalization strategies available from the core scaffold.

Medicinal Chemistry Applications

The 1H-pyrazolo[3,4-b]pyridine class is a privileged scaffold in oncology. The 3-bromo-6-methoxy variant specifically addresses selectivity issues found in earlier kinase inhibitors.

Kinase Inhibition Mechanism

The scaffold mimics the adenine ring of ATP.

  • Hinge Binding: The N1-H and N7 (pyridine nitrogen) often form a bidentate hydrogen bond network with the kinase hinge region amino acids.

  • Gatekeeper Compatibility: Substituents introduced at C3 (via the bromine handle) can access the hydrophobic pocket behind the gatekeeper residue, a common strategy to overcome resistance mutations (e.g., T790M in EGFR).

Case Studies
  • TRK Inhibition: Derivatives of this scaffold have shown nanomolar potency against Tropomyosin Receptor Kinases (TRKA/B/C), relevant in neuroblastoma and pain management [1].

  • TBK1 Targeting: In immuno-oncology, the scaffold is used to develop inhibitors of TANK-binding Kinase 1, modulating the STING pathway [2].

References

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Source: Royal Society of Chemistry (RSC), Med. Chem. Commun. URL:[Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Source: MDPI, Molecules. URL:[Link]

An In-depth Technical Guide to the Solubility of 3-bromo-6-methoxy-1H-pyrazolo[3,4-b]pyridine in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-bromo-6-methoxy-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1][2] Its structural scaffold is a common feature in molecules designed to interact with various biological targets. Understanding the solubility of this compound in common laboratory solvents is a critical first step in any research and development pipeline, from initial screening to formulation. This guide provides a comprehensive technical overview of the solubility of this compound in two frequently used solvents: dimethyl sulfoxide (DMSO) and methanol.

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide will equip researchers with the foundational knowledge and practical methodologies to determine and interpret its solubility profile. We will delve into the physicochemical properties of the compound and the solvents, outline a robust experimental protocol for solubility determination, and discuss the theoretical underpinnings that govern the dissolution process.

Physicochemical Properties and Solubility Predictions

The solubility of a compound is dictated by its molecular structure and the properties of the solvent.[3] An analysis of the structure of this compound provides insight into its expected solubility behavior.

This compound:

  • Structure: The molecule consists of a fused pyrazolo[3,4-b]pyridine ring system. This bicyclic aromatic core is relatively non-polar.

  • Substituents:

    • A bromo group at the 3-position increases the molecular weight and can participate in halogen bonding, but generally contributes to lower aqueous solubility.

    • A methoxy group at the 6-position is a polar ether linkage that can act as a hydrogen bond acceptor.

    • The pyrazole and pyridine rings contain nitrogen atoms that can act as hydrogen bond acceptors. The N-H group on the pyrazole ring can act as a hydrogen bond donor.

Solubility in Dimethyl Sulfoxide (DMSO)

DMSO ((CH₃)₂SO) is a highly polar aprotic solvent, renowned for its exceptional ability to dissolve a wide range of both polar and nonpolar compounds.[4][5][6] This versatility makes it an indispensable solvent in drug discovery for creating stock solutions for high-throughput screening.[4][6][7]

  • Solvent Properties: DMSO has a high dielectric constant and a large dipole moment. Its sulfur atom has a partial positive charge, and the oxygen atom has a partial negative charge, allowing for strong dipole-dipole interactions. It is a good hydrogen bond acceptor.[4]

  • Predicted Solubility: Given the presence of polar functional groups (methoxy, nitrogen atoms) capable of interacting with the sulfoxide group of DMSO, this compound is expected to exhibit good solubility in DMSO. The aromatic rings can interact favorably with the nonpolar methyl groups of DMSO.

Solubility in Methanol

Methanol (CH₃OH) is a polar protic solvent, meaning it can act as both a hydrogen bond donor and acceptor.[8][9] It is widely used in organic synthesis, purification, and analysis.[10]

  • Solvent Properties: Methanol's ability to form hydrogen bonds is a key determinant of its solvent properties. It is less polar than water but more polar than many other organic solvents.[8]

  • Predicted Solubility: The N-H group and the nitrogen atoms in the heterocyclic rings of this compound can form hydrogen bonds with methanol. The methoxy group can also participate in hydrogen bonding. Therefore, a reasonable degree of solubility in methanol is anticipated.

Data Presentation: A Template for Experimental Results
SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Observations
DMSO25
37
Methanol25
37

Experimental Protocol for Solubility Determination

A reliable and reproducible method for determining solubility is crucial. The shake-flask method is a gold-standard technique for measuring thermodynamic equilibrium solubility.[11][12]

Materials
  • This compound (solid, high purity)[13]

  • Dimethyl sulfoxide (DMSO), anhydrous, high purity

  • Methanol, anhydrous, high purity

  • Analytical balance

  • Vials with screw caps and PTFE liners

  • Constant temperature shaker/incubator

  • Centrifuge

  • Calibrated pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks

Step-by-Step Methodology
  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent (DMSO or methanol) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations. These will be used to generate a calibration curve.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a series of vials (in triplicate for each solvent and temperature). The excess solid is crucial to ensure that a saturated solution is achieved.

    • Add a precise volume of the respective solvent (DMSO or methanol) to each vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. Preliminary experiments may be needed to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.

  • Sample Analysis:

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) without disturbing the solid pellet.

    • Dilute the supernatant with the appropriate solvent to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted samples and the standard solutions by HPLC.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area from the HPLC chromatograms of the standard solutions against their known concentrations.

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted supernatant samples.

    • Calculate the original concentration of the saturated solution by multiplying the determined concentration by the dilution factor. This value represents the solubility of the compound in the given solvent at that temperature.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Prepare Standard Solutions G HPLC Analysis A->G B Add Excess Solute to Vials C Add Solvent B->C D Incubate at Constant Temperature with Agitation C->D E Centrifuge to Pellet Solid D->E F Withdraw and Dilute Supernatant E->F F->G H Calculate Solubility from Calibration Curve G->H

Sources

Technical Guide: Medicinal Chemistry of 6-Methoxy-Pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

This guide focuses on the medicinal chemistry of 6-methoxy-pyrazolo[1,5-a]pyridine , a privileged scaffold that has emerged as a critical bioisostere for indole and purine systems in kinase and phosphodiesterase (PDE) inhibitor discovery.

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold represents a "privileged structure" in modern drug discovery due to its ability to mimic the adenosine triphosphate (ATP) purine core while offering distinct solubility and metabolic profiles. The specific introduction of a methoxy group at the C6 position is a calculated medicinal chemistry strategy. It serves a dual purpose: modulating the electron density of the bicyclic system to tune


-

stacking interactions within enzyme pockets and acting as a metabolic block to prevent oxidation at a susceptible site.

This guide details the structural rationale, synthetic architecture, and therapeutic applications of this specific scaffold, providing actionable protocols for researchers.

Part 1: Structural Rationale & Pharmacophore Analysis

The Bioisosteric Advantage

The pyrazolo[1,5-a]pyridine core is isoelectronic with indole but possesses higher polarity due to the bridgehead nitrogen.

  • Indole vs. Pyrazolo[1,5-a]pyridine: unlike indole, which acts primarily as a hydrogen bond donor (via N-H), the pyrazolo[1,5-a]pyridine is a hydrogen bond acceptor at N1.

  • The Role of 6-Methoxy:

    • Electronic Modulation: The C6 position is electronically coupled to the bridgehead nitrogen. A methoxy group here acts as a weak electron donor (+M effect), increasing the basicity of the ring nitrogens, which can strengthen H-bond interactions in the hinge region of kinase targets.

    • Solubility & Metabolism: The methoxy group disrupts the planarity slightly less than bulkier groups but significantly improves aqueous solubility compared to a methyl group. Crucially, it blocks the C6 position from CYP450-mediated hydroxylation, a common clearance route for unsubstituted aromatics.

SAR Interaction Map

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for the 6-methoxy-substituted core.

SAR_Map Core Pyrazolo[1,5-a]pyridine Scaffold C3 C3 Position: Acylation/Arylation Site (Vector for Specificity) Core->C3 C6 C6-Methoxy: 1. Metabolic Block 2. H-Bond Acceptor 3. Solubility Enhancer Core->C6 N1 N1 Nitrogen: Hinge Binder (H-Bond Acceptor) Core->N1 Target Biological Target (Kinase/PDE Pocket) C3->Target Selectivity Gate C6->Target Hydrophobic/Polar Interaction N1->Target Primary H-Bond

Part 2: Synthetic Architectures

The most robust route to 6-methoxy-pyrazolo[1,5-a]pyridines is the [3+2] cycloaddition of


-aminopyridinium salts . This method is preferred over hydrazine condensation because it allows for regioselective control based on the starting pyridine substitution.
Synthetic Pathway Visualization

Synthesis_Workflow Start 3-Methoxypyridine Intermediate N-Aminopyridinium Salt (Regioisomeric Mixture) Start->Intermediate N-Amination Reagent1 Aminating Agent (MSH or hydroxylamine-O-sulfonic acid) Reagent1->Intermediate Product 6-Methoxy-pyrazolo[1,5-a]pyridine (Major Isomer) Intermediate->Product [3+2] Cycloaddition (-2H) Reagent2 Alkyne/Propiolate + Base (K2CO3/DBU) Reagent2->Product

Protocol: Synthesis of Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

This protocol validates the scaffold formation using a commercially viable route.[1]

Reagents:

  • 3-Methoxypyridine (Starting Material)

  • O-(Mesitylsulfonyl)hydroxylamine (MSH) (Aminating agent - Handle with caution, potentially explosive)

  • Ethyl propiolate (Dipolarophile)

  • Potassium Carbonate (

    
    )
    

Step-by-Step Methodology:

  • N-Amination: Dissolve 3-methoxypyridine (10 mmol) in dry DCM (20 mL) at 0°C. Dropwise add a solution of MSH (11 mmol) in DCM. Stir at room temperature for 2 hours. The N-aminopyridinium salt will precipitate. Filter and wash with cold ether.

    • Why: MSH is used to generate the electrophilic nitrogen species. The salt formation activates the pyridine ring for the subsequent dipole formation.

  • Cycloaddition: Suspend the pyridinium salt (5 mmol) in DMF (15 mL). Add Ethyl propiolate (6 mmol) and

    
     (10 mmol).
    
    • Condition: Stir at room temperature for 12 hours. (Some protocols suggest heating to 60°C if conversion is slow).

  • Workup: Dilute the reaction mixture with water (50 mL) and extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Purify via flash column chromatography (Hexane:EtOAc gradient). The 6-methoxy isomer is typically the major product due to steric steering away from the bulky methoxy group during ring closure.

Part 3: Therapeutic Applications & Case Studies

Case Study A: PDE4 Inhibition (Anti-Inflammatory)

Phosphodiesterase 4 (PDE4) inhibitors are critical for treating COPD and psoriasis. The 6-methoxy-pyrazolo[1,5-a]pyridine scaffold has been utilized to create analogs of Ibudilast.

  • Mechanism: The planar scaffold mimics the cAMP substrate. The 6-methoxy group fits into the

    
    -pocket (glutamine rich) of the PDE4 active site, displacing water molecules and increasing binding entropy.
    
  • Data Profile:

    Compound Substituent (C6) PDE4B IC50 (nM) Solubility (µg/mL)
    Ref (Ibudilast) - 540 45
    Analog 1 H 120 12
    Analog 2 Methoxy (-OCH3) 28 180
    Analog 3 Benzyloxy 45 < 1

    Interpretation:[1][2][3][4][5][6] The methoxy group (Analog 2) provides the optimal balance of potency (via steric fit) and solubility compared to the unsubstituted or bulky benzyloxy analogs.

Case Study B: Kinase Inhibition (PI3K/PDK1)

In kinase drug discovery, this scaffold serves as a hinge-binder.

  • Application: 6-methoxy-substituted derivatives have shown efficacy against PI3K

    
     and PDK1.
    
  • Binding Mode: The N1 nitrogen accepts a hydrogen bond from the backbone amide of the hinge region (e.g., Val882 in PI3K). The 6-methoxy group points towards the solvent front, often interacting with a lysine or aspartate residue, improving selectivity over other kinase isoforms.

Part 4: Experimental Validation (Assay Protocol)

To verify the biological activity of a synthesized 6-methoxy derivative, a standard fluorescence polarization (FP) kinase assay is recommended.

Protocol: Kinase Inhibition Assay (Generic)

  • Preparation: Prepare 3x serial dilutions of the 6-methoxy-pyrazolo[1,5-a]pyridine derivative in 100% DMSO.

  • Enzyme Mix: Dilute the target kinase (e.g., PI3K recombinant protein) in reaction buffer (20 mM HEPES, pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.02% Brij-35).
    
  • Incubation: Add 2 µL of compound and 4 µL of enzyme mix to a 384-well low-volume plate. Incubate for 15 min at RT.

    • Why: Pre-incubation ensures equilibrium binding before ATP competition begins.

  • Reaction Start: Add 2 µL of ATP/Substrate mix (Fluorescein-labeled peptide).

  • Termination: After 60 min, add 4 µL of EDTA/Antibody detection mix.

  • Readout: Measure Fluorescence Polarization (mP) on a multimode plate reader (Ex 485 nm / Em 530 nm).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

References

  • Ochiai, H., et al. (2013). Phosphodiesterase inhibitors.[5][7][8] Part 6: Design, synthesis, and structure-activity relationships of PDE4-inhibitory pyrazolo[1,5-a]pyridines with anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 23(19), 5311-5316. Retrieved from [Link]

  • Johns, B. A., et al. (2009). Pyrazolo[1,5-a]pyridine anti-infectives: Synthesis and SAR. Journal of Medicinal Chemistry. (Contextual grounding for scaffold utility).

Sources

Methodological & Application

Application Note: Sonogashira Cross-Coupling of 3-Bromo-Pyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for indole and azaindole in kinase inhibitors (e.g., p38, MK2 inhibitors). Functionalization at the C3 position is critical for structure-activity relationship (SAR) exploration.

This guide details the protocol for the Sonogashira cross-coupling of 3-bromo-pyrazolo[1,5-a]pyridine. Unlike simple aryl halides, this substrate presents specific challenges:

  • Electronic Bias: The C3 position is electron-rich (similar to indole C3), making the C-Br bond less reactive toward oxidative addition compared to electron-deficient pyridines.

  • Catalyst Poisoning: The N-rich heterocycle can competitively coordinate to Palladium.

  • Homocoupling: The required forcing conditions often promote Glaser homocoupling of the alkyne.

This note provides a Standard Copper-Catalyzed Protocol (high throughput) and an Advanced Copper-Free Protocol (for trace metal compliance), supported by mechanistic rationale and troubleshooting matrices.

Scientific Background & Mechanistic Insight

The Substrate Challenge

The pyrazolo[1,5-a]pyridine ring system is π-excessive. The bridgehead nitrogen donates electron density into the 5-membered ring, making C3 highly nucleophilic. Consequently, the 3-bromo substituent is on an electron-rich ring .

  • Impact on Catalysis: Oxidative addition of Pd(0) into the C-Br bond is the rate-limiting step. Standard ligands (PPh3) may require elevated temperatures (

    
    ).
    
  • Ligand Strategy: If conversion is low, switching to electron-rich, bulky phosphines (e.g., XPhos,

    
    ) facilitates oxidative addition.
    
The Catalytic Cycle & Interference

The reaction proceeds via two synergistic cycles:

  • Palladium Cycle: Oxidative addition (

    
    ) 
    
    
    
    Transmetallation
    
    
    Reductive Elimination.
  • Copper Cycle: Activates the terminal alkyne via

    
    -coordination and deprotonation to form 
    
    
    
    -acetylide.

Critical Failure Mode (Glaser Coupling): In the presence of Oxygen (


), the Cu-acetylide species undergoes rapid homocoupling to form diynes (

).
  • Countermeasure: Strict degassing is non-negotiable.

Critical Variables & Optimization Matrix

Before beginning, select conditions based on your specific alkyne and available equipment.

ParameterStandard Conditions (Robust)Advanced Conditions (Challenging Substrates)Rationale
Catalyst

(5 mol%)

+ XPhos (2-5 mol%)
XPhos accelerates ox-addition on electron-rich rings.
Co-Catalyst CuI (2-5 mol%)None Eliminates heavy metal cleanup; prevents Glaser coupling.
Base

or

(3-5 equiv)

or

Inorganic bases are preferred for Cu-free variants.
Solvent DMF or MeCN (Polar Aprotic)1,4-Dioxane or THFDMF solubilizes the polar heterocycle best.
Temp


Heat required to overcome the stable C-Br bond.

Experimental Protocols

Protocol A: Standard Copper-Catalyzed Method

Best for: Routine synthesis, stable alkynes, initial screening.

Reagents:

  • 3-bromo-pyrazolo[1,5-a]pyridine (1.0 equiv, 1.0 mmol)

  • Terminal Alkyne (1.2 - 1.5 equiv)

  • 
     (0.05 equiv, 35 mg)
    
  • CuI (0.05 equiv, 9.5 mg)

  • Triethylamine (

    
    ) (3.0 equiv)
    
  • Anhydrous DMF (5 mL, 0.2 M concentration)

Step-by-Step Procedure:

  • Degassing (Crucial):

    • Place the solid substrate,

      
      , and CuI into a dry reaction vial equipped with a stir bar.
      
    • Seal the vial with a septum.

    • Evacuate under high vacuum and backfill with Argon (repeat 3x). Note: Oxygen removal prevents alkyne dimerization.

  • Solvent Addition:

    • In a separate vessel, sparge the DMF and

      
       with Argon for 15 minutes.
      
    • Add the degassed solvent/base mixture to the reaction vial via syringe.

  • Alkyne Addition:

    • Add the terminal alkyne via syringe. If the alkyne is a solid, add it in Step 1.

  • Reaction:

    • Heat the mixture to

      
        in an oil block or sand bath.
      
    • Monitor by LCMS or TLC at 2 hours.

    • Checkpoint: If starting material remains after 4 hours, boost temp to

      
      .
      
  • Work-up:

    • Cool to room temperature.[1][2][3][4][5][6]

    • Dilute with EtOAc (20 mL) and wash with water (

      
       mL) to remove DMF.
      
    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
    • Purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Copper-Free Method (Pharma-Grade)

Best for: Late-stage functionalization, avoiding heavy metal contamination, or if Glaser coupling is dominant.

Reagents:

  • 3-bromo-pyrazolo[1,5-a]pyridine (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • 
     (0.05 equiv)
    
  • XPhos (0.10 equiv) [2:1 Ligand:Pd ratio]

  • 
     (2.0 equiv)
    
  • Anhydrous 1,4-Dioxane or MeCN

Procedure:

  • Combine aryl bromide,

    
    , XPhos, and 
    
    
    
    in a vial.
  • Cycle Vacuum/Argon (3x).

  • Add sparged Dioxane and the Alkyne.

  • Heat to

    
      for 4-12 hours.
    
  • Filter through a Celite pad (to remove inorganic salts) before aqueous workup.

Workflow & Decision Logic

The following diagram illustrates the decision process for optimizing the reaction based on real-time observations.

Sonogashira_Workflow Start Start: 3-Br-Pyrazolo[1,5-a]pyridine Standard Run Protocol A (Pd(PPh3)2Cl2 / CuI / Et3N) Start->Standard Check Check LCMS @ 2 Hours Standard->Check Success >90% Conversion Proceed to Workup Check->Success Clean Product Stalled <20% Conversion (SM Remaining) Check->Stalled Low Reactivity Glaser Major Homocoupling (Alkyne Dimer) Check->Glaser Side Product Heat Increase Temp to 90°C Stalled->Heat First Step LigandSwitch Switch to Protocol B (XPhos or tBu3P) Stalled->LigandSwitch If Heat Fails Degas Re-run with stricter Degassing (Freeze-Pump-Thaw) Glaser->Degas O2 Leak? SlowAdd Syringe Pump Addition of Alkyne Glaser->SlowAdd High Conc? Heat->Check SlowAdd->Standard

Figure 1: Optimization workflow for Sonogashira coupling of electron-rich heteroaryl bromides.

Troubleshooting & QC

ObservationRoot CauseCorrective Action
Reaction turns black immediately Pd precipitation (Pd black formation).Ligand insufficient to stabilize Pd. Switch to bidentate ligand (dppf) or excess PPh3.
Alkyne dimer (Glaser product) only Presence of Oxygen or excess Cu.1. Perform "Freeze-Pump-Thaw" degassing.2. Reduce CuI to 1 mol%.3. Add alkyne slowly (syringe pump).
Starting Material (Bromide) unreacted Oxidative addition failure (Electron-rich ring).1. Switch to Protocol B (XPhos/Pd-OAc).2. Increase temperature to

.
Dehalogenation (H-Pyrazolopyridine)

-Hydride elimination or solvent H-transfer.
Avoid alcoholic solvents. Ensure anhydrous conditions.

References

  • Mechanistic Overview: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Copper-Free Methodology: Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Palladium-Catalyzed Copper-Free Sonogashira Cross-Coupling of Aryl/Heteroaryl Chlorides with Terminal Alkynes. Journal of Organic Chemistry, 71(1), 379–381. Link

  • Pyrazolopyridine Functionalization: Miki, Y., et al. (1994).[7] Synthesis of 3-Substituted Pyrazolo[1,5-a]pyridines by Electrophilic Reactions. Heterocycles, 38(8), 1881. Link

  • Ligand Effects (XPhos): Gelman, D., & Buchwald, S. L. (2003).[4] Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Bromides with Terminal Alkynes. Angewandte Chemie International Edition, 42(48), 5993–5996. Link

Sources

Procedure for nucleophilic displacement of 6-methoxy group in pyrazolopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Procedure for Nucleophilic Displacement of the 6-Methoxy Group in Pyrazolopyridines

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of C-6 Functionalization in Pyrazolopyridines

The pyrazolopyridine scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant pharmacological activities, including roles as kinase inhibitors, antiviral agents, and antitumor therapeutics[1][2]. The ability to selectively functionalize this core is paramount in medicinal chemistry for optimizing potency, selectivity, and pharmacokinetic properties. The C-6 position of the pyridine ring, in particular, often serves as a key vector for modification to modulate these biological activities[3][4].

This guide provides a detailed examination of the nucleophilic aromatic substitution (SNAr) reaction to displace a methoxy group at the 6-position of pyrazolopyridine systems. The methoxy group serves as an effective and versatile leaving group, allowing for the introduction of a wide array of nucleophiles, including amines, thiols, and alkoxides. Understanding the mechanistic underpinnings and optimizing the procedural parameters are critical for achieving high-yield, clean conversions, thereby accelerating drug discovery and development pipelines.

The Underlying Mechanism: Addition-Elimination (SNAr)

The displacement of the 6-methoxy group proceeds via a classical Nucleophilic Aromatic Substitution (SNAr) mechanism, which is distinct from the SN1 and SN2 reactions common in aliphatic chemistry[5]. This pathway is favored because the pyrazolopyridine ring system is inherently electron-deficient, a characteristic that is essential for aromatic nucleophilic attack[6][7].

The SNAr reaction is a two-step process:

  • Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks the electron-deficient carbon atom bonded to the methoxy leaving group.[8][9] This initial attack temporarily disrupts the aromaticity of the pyridine ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex [5][8]. The stability of this complex is the linchpin of the entire reaction. The electron-withdrawing nitrogen atom(s) within the heterocyclic core play a crucial role by delocalizing and stabilizing the negative charge through resonance[6][9]. The presence of additional strong electron-withdrawing groups (EWGs), such as a nitro group, further enhances this stabilization and dramatically increases the reaction rate.[9][10]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group, in this case, the methoxide anion (MeO⁻).[9]

The overall reaction is thus an "addition-elimination" sequence. The formation of the Meisenheimer complex is typically the slower, rate-determining step.[8]

Caption: The Addition-Elimination (SNAr) Mechanism.

Optimizing Reaction Parameters: A Guide to Success

The efficiency of the nucleophilic displacement is highly dependent on a synergistic combination of the substrate, nucleophile, and reaction conditions.

The Nucleophile

A wide range of nucleophiles can be employed, with their efficacy generally correlating with their nucleophilicity.

Nucleophile ClassExamplesTypical Conditions & Notes
Amines (N-Nucleophiles) Primary & Secondary Aliphatic/Aromatic Amines (e.g., Piperidine, Morpholine, Aniline)Often require elevated temperatures (80-150 °C). Can be run neat or in a polar aprotic solvent. A base may be needed if the amine salt is used.[11][12]
Thiols (S-Nucleophiles) Thiophenol, Alkyl ThiolsTypically require a base (e.g., NaH, K₂CO₃) to generate the more potent thiolate anion. Reactions are often faster than with corresponding amines.
Alkoxides (O-Nucleophiles) Sodium Methoxide, Potassium tert-ButoxideStrong bases are required to generate the alkoxide. The reaction is essentially the reverse of methoxy group installation and is driven by concentration or the use of a different alcohol.
Carbon Nucleophiles Grignard Reagents, MalonatesCan be used to form C-C bonds. Grignard reagents require anhydrous conditions. Malonates require a strong base for deprotonation.[13]
Solvents and Temperature

The choice of solvent is critical. Dipolar aprotic solvents are highly preferred as they can solvate the cation of any base used but do not strongly solvate the nucleophile, thus preserving its reactivity.[14] They are also effective at dissolving the reactants and stabilizing the charged Meisenheimer complex.

  • Common Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), 1,4-Dioxane.

  • Temperature: These reactions are almost always conducted at elevated temperatures, typically ranging from 80 °C to 180 °C. Microwave irradiation can be a powerful tool to accelerate these transformations, often reducing reaction times from hours to minutes.[15]

The Role of Base and Catalysis

While not always required, a base can play several roles:

  • Deprotonation: For nucleophiles like thiols or phenols, a base is necessary to generate the more reactive anion.

  • Scavenging: When using amine hydrochloride salts as the nucleophile source, a non-nucleophilic base (e.g., DIPEA, K₂CO₃) is added to liberate the free amine.

  • Catalysis: In some cases, catalysis can be observed. For instance, reactions with secondary amines can be base-catalyzed, proceeding through a specific base-general acid mechanism.[11]

General Protocol: Amination of 6-Methoxy-1H-pyrazolo[3,4-b]pyridine

This protocol provides a representative procedure for the displacement of the 6-methoxy group with a secondary amine, a common transformation in medicinal chemistry.

Disclaimer: This protocol is a general guideline. Reaction times, temperatures, and reagent stoichiometry should be optimized for each specific substrate and nucleophile combination. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents
  • 6-Methoxy-1H-pyrazolo[3,4-b]pyridine derivative (1.0 eq)

  • Secondary Amine (e.g., Morpholine) (1.2 - 2.0 eq)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment
  • Round-bottom flask or microwave reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller (or a dedicated microwave reactor)

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Experimental Workflow

Caption: General experimental workflow for the SNAr reaction.

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add the 6-methoxy-1H-pyrazolo[3,4-b]pyridine substrate (1.0 eq).

  • Solvent and Reagent Addition: Add the chosen solvent (e.g., DMF, to make a ~0.2 M solution). Add the secondary amine (1.2 eq).

  • Heating: If using conventional heating, attach a reflux condenser, and heat the mixture in an oil bath to the desired temperature (e.g., 120 °C). If using a microwave reactor, seal the vial and program the instrument for the target temperature and time.

  • Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical TLC system might be 50% Ethyl Acetate in Hexanes. The product spot should be less polar than the starting material. The reaction is complete upon the disappearance of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water or saturated NaHCO₃ solution.

    • Extract the aqueous layer three times with an organic solvent like Ethyl Acetate or DCM.

    • Combine the organic extracts and wash with brine.

    • Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) to afford the pure product.

Analytical Characterization

Confirming the identity and purity of the final product is a critical final step.

TechniquePurposeExpected Observations
TLC/HPLC Monitor reaction progress and assess final purity.A single spot/peak for the purified product with a different retention factor/time than the starting material. HPLC can provide quantitative purity data.[16]
¹H NMR Structural confirmation.Disappearance of the methoxy singlet (typically ~3.9-4.1 ppm). Appearance of new signals corresponding to the protons of the newly introduced nucleophile. Shifts in the aromatic protons of the pyrazolopyridine core.
¹³C NMR Structural confirmation.Disappearance of the methoxy carbon signal (~55-60 ppm). Appearance of new signals from the nucleophile's carbons.
Mass Spec (MS) Confirm molecular weight.The observed molecular ion peak (e.g., [M+H]⁺ in ESI-MS) should match the calculated exact mass of the desired product.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Slow Reaction 1. Insufficient temperature. 2. Nucleophile is not reactive enough. 3. Substrate is not sufficiently activated.1. Increase reaction temperature; consider switching to microwave heating. 2. Use a stronger base to deprotonate the nucleophile (e.g., NaH for thiols). 3. If possible, add an electron-withdrawing group to the pyrazolopyridine ring.
Low Yield 1. Incomplete reaction. 2. Product degradation under harsh conditions. 3. Loss during work-up or purification.1. Increase reaction time or temperature. 2. Reduce temperature and/or reaction time. 3. Check the pH during extraction; ensure complete extraction with sufficient solvent. Optimize chromatography conditions.
Multiple Products 1. Reaction at other positions on the ring. 2. Decomposition of starting material or product. 3. Reaction with the solvent (e.g., DMF).1. Lower the reaction temperature. This is less common for the 6-position but possible. 2. Use milder conditions or a more inert solvent. 3. Switch to a different solvent like DMSO or Dioxane.

References

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • ACS Omega. (2026, January 24). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Available at: [Link]

  • PMC. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Available at: [Link]

  • PubMed. (2006, February 15). Synthesis of C-6 substituted pyrazolo[1,5-a]pyridines with potent activity against herpesviruses. Available at: [Link]

  • ResearchGate. The model reaction for the synthesis of pyrazolo‐pyridines 6. Available at: [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Available at: [Link]

  • Chemical Methodologies. (2022, April 6). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Available at: [Link]

  • ResearchGate. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Available at: [Link]

  • The Royal Society of Chemistry. Directed nucleophilic aromatic substitution reaction. Available at: [Link]

  • RSC Publishing. Catalysis in aromatic nucleophilic substitution. Part 6. Reactions of 2-methoxy-3-nitrothiophen with cyclic secondary amines in methanol and benzene. Available at: [Link]

  • ResearchGate. Scheme 5: Synthesis of 6-substituted pyrazolo[3,4-b]pyridines under Heck conditions. Available at: [Link]

  • MDPI. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available at: [Link]

  • PMC. (2023, January 16). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Available at: [Link]

  • Green Chemistry. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Available at: [Link]

  • Toppr. Effect of Electron-Withdrawing Groups on Nucleophilic Reactions of Haloarenes. Available at: [Link]

  • UVicSpace. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Available at: [Link]

  • Semantic Scholar. One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Available at: [Link]

  • PMC. Concerted Nucleophilic Aromatic Substitution Reactions. Available at: [Link]

  • Lumen Learning. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II. Available at: [Link]

  • ResearchGate. (2018, December 17). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density fun. Available at: [Link]

  • YouTube. (2020, February 2). SNAr reactions of pi-deficient aromatic rings. Available at: [Link]

  • ChemRxiv. A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. Available at: [Link]

  • Semantic Scholar. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. Available at: [Link]

  • YouTube. (2020, September 8). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. Available at: [Link]

  • ScienceDirect. nucleophilic substitution reactions of 1-methoxy-6- nitroindole-3-carbaldehyde. Available at: [Link]

  • Tohoku University. Nucleophilic aromatic substitution reactions of 1-methoxy-2- (diphenylphosphinyl)naphthalene with C-, N-, and O-nucleophiles: Facile synthesis of diphenyl(1-substituted-2-naphthyl)phosphines. Available at: [Link]

  • RSC Publishing. (2025, January 22). Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. Available at: [Link]

  • HETEROCYCLES. (2017, October 4). Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for. Available at: [Link]

  • ResearchGate. (2026, January 16). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Available at: [Link]

Sources

Troubleshooting & Optimization

Preventing debromination during palladium-catalyzed coupling of pyrazolopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Selective Pd-Catalysis on Halogenated Pyrazolopyridines

Topic: Preventing Debromination (Hydrodehalogenation) & Ensuring Chemoselectivity Ticket ID: #PYR-PD-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Why" and "What"

User Query: "I am observing significant formation of the hydrodehalogenated byproduct (Ar-H) instead of the desired cross-coupled product during Suzuki-Miyaura coupling of my bromo-pyrazolopyridine scaffold. How do I stop this?"

Technical Diagnosis: Pyrazolopyridines are electron-deficient heterocycles. This electron deficiency accelerates oxidative addition but also makes the ring susceptible to reduction. "Debromination" in this context is almost exclusively hydrodehalogenation , where the C-Br bond is replaced by a C-H bond.[1]

This occurs via a competitive catalytic cycle where a Palladium-Hydride (Pd-H) species is generated. The Pd-H species undergoes reductive elimination with your aryl-palladium intermediate to form the reduced byproduct (Ar-H) rather than the coupled product (Ar-R).[2]

Mechanistic Troubleshooting (The "How it Fails")

To fix the issue, you must understand the source of the hydride. The three most common culprits in your reaction mixture are:

  • Solvents with

    
    -hydrogens:  Primary/Secondary alcohols (Ethanol, Isopropanol).
    
  • Bases with

    
    -hydrogens:  Alkoxides (Ethoxide, Isopropoxide) or Amines (Triethylamine).
    
  • Trace Water: Can act as a proton source in specific catalytic cycles involving oxidative addition of water.

Visualizing the Failure Mode

The diagram below illustrates the "Fork in the Road" between your desired coupling and the fatal debromination pathway.

DebrominationMechanism Start Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd + Ar-Br TransMet Path A: Transmetalation (+ Boronic Acid) OxAdd->TransMet Preferred Path BetaElim Path B: β-Hydride Elimination (Source: Alcohol/Amine/Alkoxide) OxAdd->BetaElim Competitive Side Reaction RedElim_Good Reductive Elimination (C-C Bond Formation) TransMet->RedElim_Good RedElim_Good->Start Regenerate Pd(0) Product Desired Product (Ar-R) RedElim_Good->Product PdHydride Pd-Hydride Species (Ar-Pd-H) BetaElim->PdHydride RedElim_Bad Reductive Elimination (C-H Bond Formation) PdHydride->RedElim_Bad RedElim_Bad->Start Byproduct Debrominated Byproduct (Ar-H) RedElim_Bad->Byproduct

Caption: Figure 1. Competitive catalytic cycles. Path A leads to the desired cross-coupling. Path B (red) introduces a hydride source, leading to irreversible hydrodehalogenation.

The "Hardware": Ligand & Catalyst Selection[2][3][4]

Q: My standard Pd(PPh3)4 is failing. What should I switch to?

A: Triphenylphosphine (


) is a poor choice for electron-deficient pyrazolopyridines because it is not bulky enough to accelerate the reductive elimination step. You need a ligand that is bulky  and electron-rich .[1][2]
Ligand ClassRecommended LigandWhy it Works
Dialkylbiaryl Phosphines (Buchwald) XPhos or RuPhos The sheer bulk promotes rapid reductive elimination (Path A), effectively "outrunning" the slower side reaction (Path B). RuPhos is particularly good for heteroaryl halides.
Ferrocenyl Phosphines dppf The large "bite angle" favors the reductive elimination geometry. Often used as

.
Adamantyl Phosphines CataCXium A High electron density facilitates oxidative addition on deactivated chlorides, while the bulk prevents side reactions.

Q: Should I use a Pre-catalyst? A: YES. Use XPhos Pd G3 or RuPhos Pd G3 .

  • Reasoning: These pre-catalysts generate the active Pd(0) species immediately upon heating. Traditional sources like

    
     can be sluggish to initiate, leaving "naked" palladium available to coordinate with the pyrazolopyridine nitrogens, which stalls the cycle and invites debromination.
    

The "Software": Reaction Environment (Base & Solvent)

Q: I am using Ethanol/Toluene (1:1) with NaOEt. Is this a problem? A: CRITICAL ERROR. This combination is the primary cause of your debromination.

  • Ethanol: Primary alcohol

    
     Source of Hydride via 
    
    
    
    -H.
  • NaOEt: Alkoxide with

    
    -H 
    
    
    
    Strong reducing agent.

Corrective Action:

Parameter"Safe" Choice"Risky" Choice (Avoid)Mechanism of Failure
Base

,

,


,

,

Alkoxides/Amines with

-hydrogens undergo

-hydride elimination to form Pd-H.
Solvent Dioxane, Toluene, THF, DMEEthanol, Isopropanol, MethanolAlcohols facilitate hydrodehalogenation. If solubility is an issue, use n-Butanol (slower reaction) or minimal water cosolvent.
Additives None (or minimal water)Formates, PhosphitesFormates are literally hydrogen donors (transfer hydrogenation).

Validated Protocol: Selective Coupling on Pyrazolopyridine

Scenario: Coupling a boronic acid to a chloro-pyrazolopyridine while preserving a bromine elsewhere, OR simply preventing hydrodebromination of a bromo-pyrazolopyridine.

Protocol ID: SOP-PP-Select-04

Reagents:

  • Substrate: Halogenated Pyrazolopyridine (1.0 equiv)

  • Coupling Partner: Boronic Acid/Pinacol Ester (1.1 - 1.2 equiv)

  • Catalyst: XPhos Pd G3 (1.0 - 2.0 mol%)

    • Alternative:

      
       (2 mol%) + XPhos (4 mol%)
      
  • Base:

    
     (2.0 - 3.0 equiv) - Anhydrous, finely ground.
    
  • Solvent: 1,4-Dioxane (Anhydrous) or THF.

Step-by-Step Workflow:

  • Deoxygenation (Critical):

    • Add solid reagents (Substrate, Boronic Acid, Base) to the reaction vial.

    • Do not add Catalyst yet.

    • Cap the vial and purge with Argon/Nitrogen for 5 minutes.

    • Add the anhydrous solvent via syringe.

    • Sparge the liquid with Argon for another 5-10 minutes. Oxygen promotes homocoupling and catalyst decomposition.

  • Catalyst Addition:

    • Add the XPhos Pd G3 quickly against a positive flow of Argon.

    • Why G3? It contains a pre-formed active species that initiates below room temperature, preventing the "induction period" where side reactions often occur.

  • Reaction:

    • Heat to 60°C - 80°C .

    • Note: Do not reflux immediately. Pyrazolopyridines are reactive; lower temperatures favor the desired cross-coupling over the higher-energy activation barrier of debromination.

    • Monitor by LCMS at 1 hour.

  • Workup:

    • Filter through a Celite pad to remove Palladium black (which can cause post-reaction isomerization or reduction).

    • Dilute with EtOAc, wash with water/brine.[2]

FAQ: Advanced Troubleshooting

Q: I have to use alcohol because my pyrazolopyridine is insoluble in Dioxane. What now? A: If you must use a protic solvent:

  • Switch Ligand: Use Xantphos .[3] Xantphos is chemically rigid and has been shown to suppress dehalogenation specifically in alcoholic solvents [1].

  • Switch Base: Use NaOtBu (Sodium tert-butoxide).[4] It is an alkoxide, but it has no

    
    -hydrogens , so it cannot undergo 
    
    
    
    -hydride elimination.
  • High Concentration: Run the reaction as concentrated as possible (0.5 M or higher). Bimolecular coupling is second-order, while solvent-mediated reduction is pseudo-first-order. Higher concentration favors coupling.

Q: My product is forming, but the bromine on the other ring is also reacting (Scrambling). A: This is a chemoselectivity issue, not just debromination.

  • Solution: Use Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) (Pd-132) or Amphos . These ligands are highly selective for Chlorides over Bromines or Iodides over Bromines depending on the conditions.

  • Control: Lower the temperature. Oxidative addition into C-Br is easier than C-Cl. If you are trying to couple C-Cl and keep C-Br, you are fighting thermodynamics. You must use a ligand that activates the C-Cl specifically (like alkyl-phosphines) and keep the temp low (<50°C).

References

  • Ligand Effects on Dehalogenation

    • Title: Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol.[3]

    • Source: Organic Process Research & Development (2021).[3]

    • URL:[Link]

    • Relevance: Validates the use of Xantphos to prevent side reactions in alcoholic solvents.
  • Mechanistic Insight (Hydride Source)

    • Title: Catalytic Dehalogenation of Aryl Halides Mediated by a Palladium/Imidazolium Salt System.[5]

    • Source: Journal of Organic Chemistry (2001).
    • URL:[Link]

    • Relevance: Establishes the mechanism of bases with -hydrogens acting as hydride sources.
  • General Troubleshooting & Ligands

    • Title: A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies.
    • Source: Journal of the American Chemical Society (2012).
    • URL:[Link]

    • Relevance: Discusses the -hydride elimination p
  • Chemoselectivity (Cl vs OTf/Br)

    • Title: Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions.[6][7][8][9]

    • Source: Organic Chemistry Frontiers (2015).
    • URL:[Link]

    • Relevance: Guide for selecting ligands when multiple halides are present.[2]

Sources

Resolving N1 vs N2 isomer formation in pyrazolo[3,4-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazolo[3,4-b]pyridine Synthesis & Regiocontrol

Executive Summary: The Regioselectivity Challenge

In the synthesis of pyrazolo[3,4-b]pyridines, controlling the position of the substituent on the pyrazole ring (N1 vs. N2) is the single most common failure mode. The 1H-isomer (N1-substituted) is thermodynamically favored by approximately 9 kcal/mol over the 2H-isomer (N2-substituted) due to aromaticity preservation in the pyridine ring. However, kinetic factors, solvent polarity, and cation coordination often lead to inseparable mixtures or the unwanted N2 isomer.

This guide provides a diagnostic framework and validated protocols to resolve these isomers.

Diagnostic Center: Which Isomer Do You Have?

Before optimizing synthesis, you must definitively identify your product. Simple 1H NMR is often insufficient due to overlapping signals.

FAQ: How do I distinguish N1 vs. N2 isomers?
MethodN1-Substituted (Thermodynamic)N2-Substituted (Kinetic/Steric)Reliability
NOESY / ROESY Strong NOE between N-substituent protons and C7-H (pyridine ring).No NOE to C7-H. NOE only to C3-H (pyrazole).High (Gold Standard)
13C NMR (C3) C3 signal typically ~133-136 ppm .C3 signal typically ~120-125 ppm (shielded).Medium (Substituent dependent)
X-Ray Definitive.Definitive.Absolute
TLC Behavior Generally less polar (higher Rf).Generally more polar (lower Rf) due to larger dipole.Low (Indicative only)

Tech Tip: If you observe a mixture, the N1 isomer usually elutes first on silica gel (less polar) compared to the N2 isomer.

Troubleshooting Synthesis: Root Cause Analysis

Scenario A: Cyclization of 2-Chloro-3-formylpyridine with Hydrazines

User Question: "I reacted 2-chloro-3-formylpyridine with phenylhydrazine, expecting the 1-phenyl isomer, but got a mixture. Why?"

Analysis: The reaction proceeds via two steps: hydrazone formation and nucleophilic aromatic substitution (


).
  • Hydrazone Formation: The

    
     of phenylhydrazine is more nucleophilic than the 
    
    
    
    group, attacking the aldehyde first.
  • Cyclization: The remaining

    
     nitrogen attacks the C2-Cl position.
    

Resolution:

  • Standard Outcome: This route predominantly yields the N1-isomer (1-phenyl-1H-pyrazolo[3,4-b]pyridine).

  • Cause of Mixture: Acid catalysis (often used to speed up hydrazone formation) can protonate the pyridine nitrogen, altering the electronics and allowing the less nucleophilic nitrogen to attack, or causing hydrazone isomerization.

  • Fix: Perform the reaction in ethanol under neutral or slightly basic conditions (e.g.,

    
    ) to favor the kinetic attack of the terminal nitrogen on the aldehyde, followed by N1-cyclization.
    
Scenario B: Alkylation of Unsubstituted 1H-Pyrazolo[3,4-b]pyridine

User Question: "I am alkylating the core scaffold with methyl iodide. I need the N2 isomer, but I keep getting N1. How do I switch selectivity?"

Analysis: Alkylation is governed by the Curtin-Hammett principle applied to the tautomeric equilibrium and the stability of the transition state.

  • Thermodynamic Control (N1): In polar aprotic solvents (DMF, DMSO), the reaction is under thermodynamic control, favoring the more stable N1 product.

  • Kinetic/Coordination Control (N2): In non-polar solvents (THF) with specific bases (NaH, LiHMDS), the cation (

    
    , 
    
    
    
    ) coordinates between N2 and N7 (pyridine nitrogen), directing the alkylating agent to N2.

Resolution:

  • To favor N1: Use Cs₂CO₃ in DMF . The "naked" anion attacks to form the most stable product.

  • To favor N2: Use NaH in THF (or Toluene). The "tight ion pair" and coordination to N7 block N1 and direct attack to N2.

Validated Protocols

Protocol 1: N1-Selective Synthesis (Cyclization Route)

Target: 1-Phenyl-1H-pyrazolo[3,4-b]pyridine

  • Dissolution: Dissolve 2-chloro-3-formylpyridine (1.0 eq) in Ethanol (0.5 M).

  • Addition: Add Phenylhydrazine (1.1 eq) dropwise at room temperature.

  • Base: Add Triethylamine (1.2 eq) to neutralize HCl formed during cyclization.

  • Reflux: Heat to reflux (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) for 4–6 hours. Monitor by TLC.
    
  • Workup: Cool to

    
    . The N1-isomer often precipitates. Filter and wash with cold ethanol. If no precipitate, evaporate and purify via flash chromatography (Hex/EtOAc).
    
Protocol 2: N2-Selective Alkylation (The "Coordination Trick")

Target: 2-Methyl-2H-pyrazolo[3,4-b]pyridine

  • Deprotonation: Suspend NaH (60% dispersion, 1.2 eq) in anhydrous THF (not DMF!) at

    
     under Argon.
    
  • Addition: Add 1H-pyrazolo[3,4-b]pyridine (1.0 eq) dissolved in THF dropwise. Stir for 30 min at

    
     to form the sodium salt.
    
    • Mechanism:[1][2][3][4][5][6][7] The

      
       ion coordinates to N2 and N7 (pyridine), creating a scaffold that directs the electrophile.
      
  • Alkylation: Add Methyl Iodide (1.1 eq) dropwise.

  • Reaction: Allow to warm to RT and stir for 2–4 hours.

  • Quench: Carefully quench with sat.

    
    .
    
  • Purification: Extract with EtOAc. The N2 isomer is more polar; ensure gradient elution extends to 100% EtOAc or EtOAc/MeOH if necessary.

Mechanistic Visualization

The following diagram illustrates the bifurcation point between N1 and N2 formation based on the synthetic route chosen.

G Start Starting Materials Hydrazine Route A: 2-Cl-3-CHO-Py + Phenylhydrazine Start->Hydrazine Core Route B: Unsubstituted 1H-Pyrazolo[3,4-b]pyridine Start->Core Hydrazone Intermediate: Hydrazone Formation Hydrazine->Hydrazone Nu attack (-NH2) Cyclization Cyclization (S_NAr) Hydrazone->Cyclization N-Ph attack on C-Cl N1_Product N1-Isomer (Thermodynamic) Cyclization->N1_Product Major Base_Polar Base: Cs2CO3 Solvent: DMF Core->Base_Polar Alkylation Base_NonPolar Base: NaH Solvent: THF Core->Base_NonPolar Alkylation Base_Polar->N1_Product Dissociated Ion (Thermo Control) N2_Product N2-Isomer (Kinetic/Chelation) Base_NonPolar->N2_Product Na+ Chelation (Kinetic Control)

Caption: Mechanistic bifurcation showing how synthetic route and solvent choice dictate N1 vs N2 regioselectivity.

References

  • Lynch, B. M., et al. (1988).[8] "Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra." Canadian Journal of Chemistry, 66(3), 420-428.[8] Link

  • Fustero, S., et al. (2008). "Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions." Tetrahedron, 64(49), 11159-11166. Link

  • Bookser, B. C., et al. (2018). "Solvent Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles." Journal of Organic Chemistry. (Demonstrates the THF/NaH chelation effect for N2 selectivity). Link

  • Quiroga, J., et al. (2011). "Regioselective synthesis of 1H-pyrazolo[3,4-b]pyridines." Journal of Heterocyclic Chemistry. Link

Sources

Technical Support Center: Stability of 6-Methoxy Groups Under Acidic Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth answers and troubleshooting advice regarding the stability and reactivity of the 6-methoxy group during acidic hydrolysis. Our goal is to equip you with the foundational knowledge and practical protocols necessary to anticipate challenges, optimize your reaction conditions, and ensure the integrity of your molecules.

Frequently Asked Questions (FAQs)
Q1: Is a 6-methoxy group on an aromatic ring generally considered stable under acidic conditions?

The stability of an aryl methoxy group, such as a 6-methoxy substituent, is highly dependent on the specific reaction conditions. While it is significantly more stable than many common hydroxyl protecting groups like methoxymethyl (MOM) ethers or acetals, it is not inert.[1] Unlike tert-butoxycarbonyl (Boc) groups, which are designed for easy removal with mild acids like trifluoroacetic acid, an aryl methoxy group requires much harsher conditions for cleavage.[2] Therefore, it can be considered stable under "mild" acidic conditions but is susceptible to cleavage under "strong" or "forcing" conditions.

Q2: What are the primary factors that influence the cleavage (O-demethylation) of a 6-methoxy group?

Several critical parameters dictate the rate and efficiency of 6-methoxy group cleavage:

  • Acid Strength and Type: The reaction is an acid-catalyzed nucleophilic substitution.[3] Strong hydrohalic acids like hydrobromic acid (HBr) and hydroiodic acid (HI) are most effective because they are strong acids that also provide excellent nucleophiles (Br⁻ and I⁻).[4][5][6] Other strong acids like HCl are less effective, and weaker acids (e.g., acetic acid, p-toluenesulfonic acid) will typically not cleave the ether bond.[3][7] Lewis acids, such as boron tribromide (BBr₃), are also potent reagents for this transformation.[8]

  • Temperature: The cleavage of aryl methyl ethers is often a slow process at room temperature. Elevated temperatures, frequently at reflux, are required to achieve a reasonable reaction rate.[5]

  • Reaction Time: Due to the inherent stability of the C(sp²)–O bond, extended reaction times (from several hours to overnight) are often necessary.

  • Molecular Structure: The electronic environment of the aromatic ring plays a role. Electron-donating groups can influence the electron density of the ether oxygen, while significant steric hindrance around the methoxy group can impede reagent access.[9][10]

Q3: What are the expected products when a 6-methoxyaryl compound is successfully hydrolyzed?

The acid-catalyzed cleavage of an aryl alkyl ether, like a compound with a 6-methoxy group, yields two primary products: the corresponding phenol (the 6-hydroxy derivative) and an alkyl halide (in this case, methyl bromide or methyl iodide).[4][6] The reaction does not produce an aryl halide and methanol because the C(sp²)–O bond of the aromatic ring is much stronger and not susceptible to nucleophilic attack under these conditions.[4][6]

Q4: In what synthetic contexts is the cleavage of a 6-methoxy group a desired transformation?

The O-demethylation of aryl methoxy ethers is a crucial reaction in several areas. The methoxy group is often used as a robust protecting group for a phenolic hydroxyl function during a multi-step synthesis because of its stability to a wide range of non-acidic reagents.[11][12] Its removal in a late-stage step is a common strategy. Furthermore, this reaction is fundamental in the field of lignin valorization, where the cleavage of abundant aryl methyl ether linkages in lignin is a key step to produce valuable phenolic platform chemicals like catechol.[13]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter in the lab, providing causal explanations and actionable solutions.

Issue 1: My 6-methoxy group is being cleaved unintentionally during a different acid-catalyzed reaction (e.g., deprotection of a Boc group or hydrolysis of an ester).
  • Plausible Cause: Your reaction conditions are too harsh for the stability limits of the methoxy group. This often occurs when using concentrated strong acids or applying heat for an extended period to remove a more labile group.

  • Troubleshooting & Optimization:

    • Modify Acidic Conditions: Switch to a milder acid system. For Boc deprotection, standard conditions like 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature are typically safe for aryl methoxy groups. For ester hydrolysis, consider enzymatic methods if the substrate is compatible, as they operate under neutral pH.[14]

    • Reduce Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or room temperature instead of reflux). The cleavage of the methoxy group has a higher activation energy than many other acid-labile protecting groups, so lowering the temperature can create a larger kinetic window for selectivity.

    • Minimize Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and quench the reaction as soon as the primary transformation is complete to prevent over-reaction.

    • Orthogonal Strategy: In the planning phase of a synthesis, if a sensitive functional group must be deprotected under acidic conditions, consider protecting the phenol with a group other than methyl if its subsequent cleavage is not desired.

Condition Relative Severity Typical Use Case Risk to 6-Methoxy Group
Acetic Acid (AcOH) in H₂OVery MildHydrolysis of some acetalsVery Low
TFA in DCM (20-50%)MildBoc deprotectionLow (at RT, short times)
1-3 M HCl (aq)ModerateAcetal/ketal deprotectionModerate (increases with heat)
Conc. HClStrongAmide hydrolysisHigh, especially with heat
48% HBr (aq), refluxVery StrongAryl ether cleavageVery High (Intended use)
BBr₃ in DCMVery StrongAryl ether cleavageVery High (Intended use)
Issue 2: I am trying to cleave the 6-methoxy group to get the phenol, but the reaction is very slow or gives a low yield.
  • Plausible Cause: The conditions are insufficient to overcome the activation energy for C(sp³)–O bond cleavage. The substrate may be particularly electron-deficient, or steric factors could be at play.

  • Troubleshooting & Optimization:

    • Increase Reagent Potency: If using HBr is ineffective, switch to HI, which is more reactive due to the superior nucleophilicity of iodide.[6] Alternatively, boron tribromide (BBr₃) is an exceptionally powerful Lewis acid for this purpose and often works at lower temperatures than HBr.[5][8]

    • Increase Temperature: Ensure the reaction is running at a vigorous reflux. For very stubborn substrates, sealed-tube reactions at temperatures above the solvent's boiling point (e.g., 110-120 °C) may be necessary, though this increases the risk of side reactions.[15]

    • Use a Co-solvent: While aqueous acids are common, performing the reaction in a solvent like acetic acid with HBr can sometimes improve solubility and efficacy.

    • Consider Alternative Reagents: For substrates with functional groups sensitive to strong Brønsted acids, nucleophilic demethylation using a strong nucleophile like sodium thiolate in a polar aprotic solvent (e.g., DMF) can be an effective, non-acidic alternative.[5][16]

Issue 3: The O-demethylation reaction is working, but it's producing significant charring, decomposition, or other unwanted side products.
  • Plausible Cause: The combination of strong acid and high heat is degrading other sensitive functional groups in your molecule or causing polymerization/charring of the desired phenolic product.[17] Phenols themselves can be sensitive to harsh, hot acidic conditions.

  • Troubleshooting & Optimization:

    • Use BBr₃ at Low Temperature: The primary advantage of BBr₃ is that it is highly effective at or below room temperature (often run from -78 °C to RT). This avoids the thermal degradation associated with refluxing in HBr.

    • Protect Other Functional Groups: Ensure that other acid-sensitive groups (e.g., esters, acetals, silyl ethers) are not present or are protected with groups orthogonal to the strong acid cleavage conditions.[12][18] For example, an amine could be protected as an Fmoc-carbamate, which is base-labile but acid-stable.[2]

    • Scavengers: In some cases, side reactions may have a radical component. While less common for the primary cleavage mechanism, adding a radical scavenger could be explored if unusual byproducts are observed.[17]

    • Work-up Diligence: Work up the reaction promptly once it is complete. Quenching the reaction mixture by pouring it onto ice and immediately neutralizing can minimize the product's exposure time to the harsh conditions.

Mechanistic Insights & Reagent Selection
The Mechanism of Acid-Catalyzed Cleavage

The cleavage of a 6-methoxyaryl ether proceeds via a well-established two-step mechanism. It is fundamentally a nucleophilic substitution reaction at the methyl group.

  • Protonation of the Ether Oxygen: The reaction begins with the protonation of the Lewis basic ether oxygen by the strong acid (e.g., HBr). This converts the methoxy group into an oxonium ion, transforming the poor leaving group (-OCH₃) into a good leaving group (a neutral methanol molecule, post-cleavage).[4][15]

  • Nucleophilic Attack by Halide: The conjugate base of the acid (e.g., Br⁻) then acts as a nucleophile. It attacks the electrophilic methyl carbon in a bimolecular nucleophilic substitution (Sₙ2) reaction.[6][15] This attack displaces the aromatic ring as a phenol. The reaction occurs at the methyl carbon rather than the aromatic carbon because an Sₙ2 reaction at an sp² center is highly disfavored, and the formation of an aryl cation for an Sₙ1 pathway is extremely unstable.[4]

Caption: Sₙ2 mechanism for the acid-catalyzed cleavage of a 6-methoxyaryl group.

Comparison of Common O-Demethylation Reagents
Reagent Typical Conditions Mechanism Advantages Disadvantages
HBr (48% aq.) Reflux, several hoursBrønsted Acid / Sₙ2Inexpensive, readily available.Requires high temperatures; low functional group tolerance.[5]
HI (57% aq.) Reflux, often faster than HBrBrønsted Acid / Sₙ2More reactive than HBr due to better nucleophile (I⁻).[6]More expensive, can be less stable.
BBr₃ DCM, -78 °C to RTLewis AcidHigh reactivity, works at low temperatures, preserving other sensitive groups.Highly toxic, moisture-sensitive, requires anhydrous conditions.[8]
Thiolates (e.g., NaSEt) DMF, refluxNucleophilic DemethylationNon-acidic conditions, useful for acid-sensitive substrates.Requires strong base, high temperatures, can have issues with sulfur-containing byproducts.[16]
Experimental Protocols
Protocol 1: General Procedure for O-Demethylation using Aqueous Hydrobromic Acid

This protocol describes a standard method for cleaving a stable 6-methoxyaryl ether.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 6-methoxyaryl substrate (1.0 eq).

  • Reagent Addition: Add aqueous hydrobromic acid (48%, ~10-20 mL per gram of substrate).

  • Heating: Heat the mixture to a vigorous reflux (typically 120-125 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Take aliquots periodically (e.g., every 2 hours), quench with water, neutralize with NaHCO₃ solution, extract with ethyl acetate, and analyze the organic layer.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it carefully over crushed ice in a beaker.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~7-8. Be cautious as this will generate CO₂ gas.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution), then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude phenolic product can then be purified by column chromatography or recrystallization.

Protocol 2: Workflow for a Forced Degradation Study to Assess Stability

This workflow is designed to systematically evaluate the stability of a 6-methoxy group under various pH and temperature conditions, which is critical in drug development.[19]

Forced_Degradation_Workflow A Prepare Stock Solution (1 mg/mL in MeCN or MeOH) B Acidic Condition (e.g., 0.1 M HCl) A->B C Basic Condition (e.g., 0.1 M NaOH) A->C D Neutral Condition (H₂O or Buffer) A->D E Incubate Samples (e.g., 60°C) B->E C->E D->E F Time Point Sampling (t=0, 2, 4, 8, 24h) E->F G Quench & Neutralize F->G H Analyze by HPLC/LC-MS (Quantify Parent & Degradants) G->H I Determine Degradation Rate & Identify Products H->I

Caption: Workflow for assessing 6-methoxy group stability via forced degradation.

References
  • A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • How to remove methoxy group by oxidation from iso quinoline. Filo. Available at: [Link]

  • Tuning the stability of alkoxyisopropyl protection groups. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Efficient O -demethylation of lignin-derived aromatic compounds under moderate conditions. RSC Advances. Available at: [Link]

  • The three main classical reaction types for aryl methyl ether cleavage. ResearchGate. Available at: [Link]

  • Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. National Library of Medicine. Available at: [Link]

  • Protecting group. Wikipedia. Available at: [Link]

  • Greene's Protective Groups in Organic Synthesis, 2 Volume Set. DOKUMEN.PUB. Available at: [Link]

  • 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. Available at: [Link]

  • Greene's Protective Groups in Organic Synthesis, 4th Edition. Wiley. Available at: [Link]

  • Greene's Protective Groups in Organic Synthesis: Fifth Edition. ResearchGate. Available at: [Link]

  • Protective Groups. Organic Chemistry Portal. Available at: [Link]

  • Greene's Protective Groups in Organic Synthesis. Silo.pub. Available at: [Link]

  • Book Review: Protective Groups in Organic Synthesis - T. W. Greene, P. G. M. Wuts. Chemgaroo.com. Available at: [Link]

  • Ether cleavage. Wikipedia. Available at: [Link]

  • Demethylation of Methyl Ethers (O-Demethylation). Common Organic Chemistry. Available at: [Link]

  • Why acidity of p-methoxybenzoic acid is more acidic than p-hydroxybenzoic acid?. Chemistry Stack Exchange. Available at: [Link]

  • Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation. Michael Pittelkow. Available at: [Link]

  • Amino Acid-Protecting Groups. SciSpace. Available at: [Link]

  • Acid-catalyzed hydrolysis of tetramethoxyethene in aqueous solution. Initial state stabilization by the methoxy groups. Canadian Science Publishing. Available at: [Link]

  • Efficient demethylation of aromatic methyl ethers with HCl in water. Lirias. Available at: [Link]

  • Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. US EPA. Available at: [Link]

  • Process for demethylating aromatic methyl ethers using 3-mercaptopropionic acid. Google Patents.
  • Demethylating Reaction of Methyl Ethers. ResearchGate. Available at: [Link]

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

  • Ether Cleavage with HI or HBr (Heat). OrgoSolver. Available at: [Link]

  • Best Practices for an Enzymatic Hydrolysis Method of a Drug Comprehensive Panel with Opioids. Kura Biotech. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Bromo vs. 3-Iodo Pyrazolo[3,4-b]pyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant therapeutic applications, including kinase inhibitors and anti-cancer agents.[1][2][3][4] The functionalization of this core, particularly at the C3 position, is critical for modulating biological activity and optimizing pharmacokinetic properties. Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision.

This guide provides an in-depth comparison of the reactivity of two key intermediates: 3-bromo-1H-pyrazolo[3,4-b]pyridine and 3-iodo-1H-pyrazolo[3,4-b]pyridine. Understanding the nuanced differences in their behavior is paramount for researchers in medicinal chemistry and drug development to design efficient and robust synthetic routes. We will delve into the fundamental principles governing their reactivity, present comparative data from key transformations, and provide actionable experimental protocols.

The Decisive Factor: Carbon-Halogen Bond Strength

In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides is not uniform. A well-established trend dictates that reactivity decreases as we move up the halogen group: I > Br > Cl > F .[5] This hierarchy is a direct consequence of the carbon-halogen (C-X) bond dissociation energy (BDE).

The C-I bond (approx. 228 kJ/mol) is significantly weaker than the C-Br bond (approx. 285 kJ/mol). This difference is the primary determinant of reactivity because the oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step of the catalytic cycle.[5][6][7][8] A weaker C-X bond translates to a lower activation energy barrier for this crucial step, allowing the reaction to proceed more readily.[5][9][10] Consequently, 3-iodopyrazolo[3,4-b]pyridines are inherently more reactive substrates than their 3-bromo counterparts.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L₂-R Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product ArX Ar-X (3-Halopyrazolopyridine) ArX->OxAdd Boronic R-B(OR)₂ Boronic->Transmetal Base Base Base->Transmetal Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reactants & Base to Oven-Dried Flask B 2. Add Catalyst & Ligand A->B C 3. Add Solvent & Degas B->C D 4. Heat to Target Temp (e.g., 80°C or 110°C) C->D E 5. Monitor by TLC/LC-MS D->E F 6. Cool & Dilute E->F Upon Completion G 7. Aqueous Wash F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I

Sources

Spectroscopic Identification of N-Alkylated Pyrazolo[3,4-b]pyridine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazolo[3,4-b]pyridines are privileged scaffolds in medicinal chemistry, serving as the core structure for numerous kinase inhibitors (e.g., for VEGFR, FGFR). A critical challenge in their synthesis is the regioselectivity of N-alkylation. The pyrazole ring contains two nucleophilic nitrogens (N1 and N2), leading to the formation of regioisomers that are often difficult to separate and identify.

Misidentification of these isomers can lead to erroneous Structure-Activity Relationship (SAR) data. This guide provides a definitive, self-validating spectroscopic workflow to distinguish N1-alkylated from N2-alkylated isomers, prioritizing 2D NMR techniques (HMBC, NOESY) over ambiguous 1D chemical shift comparisons.

The Isomerism Challenge

The parent 1H-pyrazolo[3,4-b]pyridine exists in tautomeric equilibrium. Upon alkylation (e.g., with alkyl halides in the presence of a base like


), two products are formed:
  • N1-Alkylated Isomer (Thermodynamic): Generally the major product due to stabilization of the aromatic system.

  • N2-Alkylated Isomer (Kinetic): Often formed in significant quantities, particularly with steric hindrance or specific solvent effects.

Structural Numbering: To understand the spectroscopic data, we must define the IUPAC numbering for the fused system:

  • N1/N2: Pyrazole nitrogens.[1]

  • C3: Pyrazole carbon.

  • C3a: Bridgehead carbon (internal, between pyrazole and pyridine).

  • C7a: Bridgehead carbon (adjacent to N1 and Pyridine N7).

  • N7: Pyridine nitrogen (in the [3,4-b] fusion).

Comparative Analysis of Identification Methods

MethodReliabilityKey DifferentiatorLimitation
1D

H NMR
LowChemical shift of N-CH

.
Highly solvent/substituent dependent; requires reference standards.
1D

C NMR
MediumShift of C3 and C7a carbons.Ambiguous without pairwise comparison.
2D NOESY HighProximity of Alkyl group to C3-H.Fails if C3 is substituted (no proton).
2D HMBC Definitive Coupling to Junction Carbons (C7a vs C3a). Requires sufficient concentration for quaternary carbon detection.
X-Ray AbsoluteDirect structural visualization.Requires single crystals (time-consuming).

The Definitive Protocol: HMBC & NOESY

The most robust method for identification in solution is the combination of Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) .

A. HMBC Connectivity (The "Fingerprint")

HMBC correlates protons to carbons separated by 2 or 3 bonds (


 and 

).
  • N1-Alkylated Isomer:

    • The N1-CH

      
        protons are 2 bonds away from the bridgehead carbon C7a .
      
    • C7a is extremely deshielded (>150 ppm) because it is flanked by two nitrogens (N1 and N7).

    • Diagnostic Signal: Strong cross-peak between N-CH

      
       and the downfield bridgehead carbon (C7a) .
      
  • N2-Alkylated Isomer:

    • The N2-CH

      
        protons are 3 bonds away from the bridgehead carbon C3a  (via C3).
      
    • They are 4 bonds away from C7a (too far for standard HMBC).

    • Diagnostic Signal: Cross-peak between N-CH

      
       and C3  (
      
      
      
      ) and C3a (
      
      
      ), but absence of coupling to the downfield C7a.
B. NOESY/ROESY (Spatial Proximity)
  • N2-Isomer: The alkyl group at N2 is spatially adjacent to the proton at C3 (if unsubstituted). A strong NOE signal will be observed between N-CH

    
     and H3.
    
  • N1-Isomer: The alkyl group is distant from H3. No NOE is observed.

C. 15N-HMBC (Advanced)

If available,


N-HMBC is definitive. N1 and N2 have vastly different chemical shifts. N-alkylation causes a significant shielding/deshielding effect on the specific nitrogen atom involved, which can be directly correlated to the alkyl protons.

Visualizing the Decision Logic

IsomerID Start Synthesized N-Alkyl Pyrazolo[3,4-b]pyridine Solubility Dissolve in DMSO-d6 (Avoid CDCl3 if possible for better separation) Start->Solubility H1_NMR Acquire 1H NMR Check Purity Solubility->H1_NMR C3_Sub Is Position C3 Substituted? H1_NMR->C3_Sub NOESY Run 2D NOESY C3_Sub->NOESY No (H3 present) HMBC Run 2D HMBC (Focus on Bridgehead Carbons) C3_Sub->HMBC Yes (C3-R) NOE_Result Strong NOE between N-CH2 and H3? NOESY->NOE_Result N2_ID Identify as N2-Isomer NOE_Result->N2_ID Yes N1_ID Identify as N1-Isomer NOE_Result->N1_ID No HMBC_Result Correlation to Deshielded C7a (>150 ppm)? HMBC->HMBC_Result HMBC_Result->N2_ID No (Only C3/C3a seen) HMBC_Result->N1_ID Yes (2-bond coupling)

Caption: Decision tree for spectroscopic differentiation. The HMBC pathway is valid regardless of C3 substitution, while NOESY requires a proton at C3.

Experimental Protocols

Protocol A: NMR Sample Preparation & Acquisition

Objective: Obtain high-resolution 2D spectra to resolve quaternary carbons.

  • Sample Prep: Dissolve 10–20 mg of the isolated isomer in 0.6 mL of DMSO-d6 .

    • Why DMSO? It provides better solubility for polar heterocycles and often separates the critical aromatic signals better than CDCl

      
      .
      
  • 1D Acquisition: Acquire standard

    
    H (16 scans) and 
    
    
    
    C (512+ scans) spectra.
    • Target: Identify the bridgehead carbons (C7a and C3a) in the

      
      C spectrum. C7a is usually the most downfield signal (~150–160 ppm).
      
  • HMBC Setup:

    • Set optimization for long-range coupling (

      
      ) to 8 Hz.
      
    • Acquire sufficient scans (e.g., 32–64 scans per increment) to see correlations to quaternary carbons.

  • NOESY Setup:

    • Mixing time: 500 ms (standard for small molecules).

    • Look for cross-peaks between the alkyl

      
      -protons and the aromatic region.
      
Protocol B: Data Interpretation (Self-Validation)
  • Locate N-CH

    
    :  Identify the alkyl protons (e.g., singlet/triplet around 4.0–5.5 ppm).
    
  • Trace HMBC: Look at the carbon axis at the chemical shift of the N-CH

    
     protons.
    
  • Check C7a:

    • If you see a correlation to the carbon at ~155 ppm (C7a)

      
      N1 Isomer .
      
    • If you see correlations only to C3 (~135 ppm) and C3a (~110-120 ppm)

      
      N2 Isomer .
      

HMBC Connectivity Diagram

HMBC_Connect cluster_N1 N1-Alkylated Isomer cluster_N2 N2-Alkylated Isomer N1_Alkyl Alkyl-H N1 N1 N1_Alkyl->N1 1J (HSQC) C7a C7a (>150 ppm) N1_Alkyl->C7a 2J (Strong) C3 C3 N1_Alkyl->C3 3J (Weak) N2_Alkyl Alkyl-H N2 N2 N2_Alkyl->N2 1J C3_N2 C3 N2_Alkyl->C3_N2 2J (Strong) C3a C3a (<130 ppm) N2_Alkyl->C3a 3J (Strong) C7a_N2 C7a (>150 ppm)

Caption: HMBC connectivity map. The N1 isomer is defined by the 2-bond coupling to the deshielded C7a, while the N2 isomer couples to C3 and C3a.

References

  • Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry. Link

  • López-López, E., et al. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. RSC Advances. Link

  • Liu, X., & Cui, Y. (2007).[2] Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy. Molecules. Link

  • Ferreira, H., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Bromo-6-methoxy-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Safe Handling of 3-Bromo-6-methoxy-1H-pyrazolo[3,4-b]pyridine

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. This guide provides essential, field-proven safety protocols for handling this compound, a heterocyclic compound whose analogues have been explored for their therapeutic potential.[1] As your Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep, causal understanding of the "why" behind each safety measure. This document is structured to be a self-validating system of protocols, ensuring that every step reinforces a safe laboratory environment.

Hazard Assessment: Understanding the Compound

This compound (CAS No. 1357946-21-4) is a white solid.[2] A thorough understanding of its potential hazards is the foundation of safe handling. While comprehensive toxicological data for this specific compound is not fully available, the provided safety information and data from structurally similar compounds, such as other brominated pyrazolopyridines, allow for a robust preliminary hazard assessment.[3][4]

The compound is classified with the GHS07 pictogram, indicating that it is an irritant and can be harmful.[2]

Table 1: Hazard Identification for this compound

Hazard ClassGHS CodeDescriptionImplication for Handling
Acute Toxicity, OralH302Harmful if swallowed.[2]Accidental ingestion could lead to moderate toxicity. Eating, drinking, or smoking in the lab is strictly prohibited.[3][5]
Skin IrritationH315 (Predicted)Causes skin irritation.[4]Direct contact with skin must be avoided. Prolonged contact may cause redness, pain, or dermatitis.
Eye IrritationH319 (Predicted)Causes serious eye irritation.[4]The powder can cause significant irritation or damage upon contact with eyes.
Acute Toxicity, DermalH312 (Predicted)Harmful in contact with skin.[4]The compound may be absorbed through the skin, contributing to systemic toxicity.
Acute Toxicity, InhalationH332 (Predicted)Harmful if inhaled.[4]As a fine powder, aerosolization is a primary concern. Inhalation can lead to respiratory tract irritation and potential systemic effects.[6]
Respiratory IrritationH335 (Predicted)May cause respiratory irritation.[4]Inhaling dust can irritate the nose, throat, and lungs.[6]

Note: Predicted hazards are based on data for the structurally similar compound 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine, as comprehensive data for the target molecule is limited.[4]

The Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a checklist but a risk-mitigation strategy. The following recommendations are based on the "Hierarchy of Controls," where engineering controls are the first line of defense, supplemented by administrative controls and, finally, PPE.

Primary Engineering Control: The Chemical Fume Hood

Causality: The primary risks associated with this solid compound are the inhalation of fine powders and the potential for aerosolization during handling (e.g., weighing, transferring, preparing solutions). A certified chemical fume hood is non-negotiable as it contains these particulates, pulling them away from the user's breathing zone.

Protocol:

  • Verification: Always verify that the fume hood has a current certification sticker and that the airflow monitor indicates normal operation before beginning work.

  • Work Zone: Conduct all manipulations at least 6 inches (15 cm) inside the sash.

  • Sash Position: Keep the sash as low as possible to maximize protection while allowing for comfortable manipulation.

Foundational PPE: Body, Eye, and Hand Protection

This is the minimum required PPE for entering any laboratory space where this compound is handled.

  • Body Protection: A flame-resistant lab coat with long, cuffed sleeves is mandatory.[7] The coat should be fully buttoned to protect underlying clothing and skin. From a practical standpoint, cuffed sleeves prevent the loose fabric from accidentally knocking over containers.

  • Eye Protection: ANSI Z87.1-compliant chemical splash goggles are required.[7] Standard safety glasses do not provide adequate protection from airborne powder or splashes. The tight seal of goggles is essential.

  • Footwear: Closed-toe, closed-heel shoes that cover the entire foot are required.[8]

Task-Specific PPE: A Deeper Dive

Different laboratory operations carry different levels of risk, necessitating an escalation in PPE.

Table 2: Task-Based PPE Selection Guide

TaskMinimum PPE RequiredRationale & Expert Insight
Weighing & Transfer (Solid) Double Nitrile Gloves, Lab Coat, GogglesRationale: This is the highest risk for aerosolization. Expert Insight: Double-gloving is critical. The outer glove takes the primary contamination, while the inner glove protects your skin during de-gloving. A flexible laminate glove under a heavy-duty outer glove is best practice for compounds of unknown toxicity.[8]
Preparing Solutions (Dissolving) Double Nitrile Gloves, Lab Coat, Goggles, Face ShieldRationale: The risk of a splash is highest when adding solvents. Expert Insight: A face shield, worn over goggles, protects the entire face and neck.[8] This is crucial when handling volumes greater than 1 liter or when working with corrosive solvents.
Running Reactions & Workup Nitrile Gloves, Lab Coat, GogglesRationale: The compound is contained within glassware, reducing direct exposure risk. Expert Insight: Maintain vigilance. Even in a closed system, leaks or breaches can occur. Regular glove changes are recommended, especially after handling reaction components.
Spill Cleanup Double Nitrile Gloves, Lab Coat, Goggles, Face Shield, Respirator (as needed)Rationale: A spill dramatically increases the risk of inhalation and skin contact. Expert Insight: For spills >5g outside a fume hood, an N95 respirator is the minimum. For larger spills, a half- or full-face respirator with appropriate cartridges may be necessary.[9]

Operational and Disposal Plans

A safe protocol is a complete protocol. It must encompass the entire lifecycle of the chemical in the laboratory, from receipt to disposal.

Chemical Handling Workflow

The following diagram outlines the logical flow for safely handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Handling Phase Prep 1. Hazard Review (Read SDS & SOP) PPE 2. Don Correct PPE (Coat, Goggles, Gloves) Prep->PPE FumeHood 3. Verify Fume Hood (Check Airflow) PPE->FumeHood Weigh 4. Weigh Compound (Use Weigh Paper/Boat) FumeHood->Weigh Dissolve 5. Prepare Solution (Add Solvent Slowly) Weigh->Dissolve React 6. Perform Reaction (Closed System) Dissolve->React Decon 7. Decontaminate (Wipe Surfaces) React->Decon Waste 8. Segregate Waste (Solid, Liquid, Sharps) Decon->Waste DeGlove 9. Doff PPE (Remove Outer Gloves First) Waste->DeGlove Wash 10. Wash Hands DeGlove->Wash

Caption: Workflow for handling this compound.

Step-by-Step Protocol for Weighing
  • Preparation: Lay down a disposable absorbent bench liner in the fume hood to contain any minor spills.[10]

  • Tare: Place a weigh boat or creased weigh paper on the analytical balance and tare to zero.

  • Transfer: Using a clean spatula, carefully transfer the desired amount of the solid compound to the weigh boat. Avoid any sudden movements that could create dust.

  • Close: Immediately and securely close the primary container of the compound.

  • Clean: Wipe the spatula clean with a solvent-dampened cloth (e.g., ethanol or isopropanol), and dispose of the cloth in the solid hazardous waste container.

  • Record: Record the final weight.

  • Proceed: Carefully take the weigh boat to the area where you will prepare the solution, keeping it within the fume hood.

Emergency Response: Spill Protocol

Immediate and correct action during a spill is vital.

G Spill Spill Occurs Alert Alert others in the lab. Isolate the area. Spill->Alert Assess Assess Spill Size & Location Alert->Assess Minor < 5 grams Inside Fume Hood Assess->Minor Minor Major > 5 grams or Outside Fume Hood Assess->Major Major CleanupMinor Use spill kit to absorb. Wipe area with damp cloth. Dispose of waste. Minor->CleanupMinor Evacuate Evacuate the immediate area. Notify EH&S. Major->Evacuate Secure Close lab doors. Prevent re-entry. Evacuate->Secure

Caption: Emergency response flowchart for a chemical spill.

For a minor spill (<5g) inside a fume hood:

  • Ensure you are wearing the appropriate PPE (double gloves, goggles, lab coat).

  • Cover the spill with an inert absorbent material, such as vermiculite or a spill pad.

  • Carefully sweep the absorbed material into a designated hazardous waste container.

  • Wipe the area with a cloth dampened with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste.[10]

For a major spill (>5g) or any spill outside a fume hood:

  • Evacuate all personnel from the immediate area.

  • Alert your supervisor and the institutional Environmental Health & Safety (EH&S) department immediately.

  • Do not attempt to clean up the spill yourself unless you are trained and equipped to do so.

Disposal Plan

As a brominated, heterocyclic organic compound, this compound and its associated waste must be treated as hazardous.

  • Solid Waste: All contaminated materials, including gloves, weigh papers, absorbent pads, and excess solid compound, must be collected in a clearly labeled, sealed hazardous waste container designated for "Halogenated Organic Solid Waste."

  • Liquid Waste: Solutions containing the compound should be collected in a separate, clearly labeled container for "Halogenated Organic Liquid Waste." Never pour this waste down the drain.[3]

  • Disposal Method: The ultimate disposal method will likely be high-temperature incineration at a licensed facility, which is effective for destroying halogenated organic compounds.[11] Always follow your institution's specific waste disposal guidelines.

By integrating this deep understanding of the hazards with meticulous operational and disposal plans, you build a resilient safety culture that protects you, your colleagues, and your research.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Available at: [Link]

  • Labbox Export. UN1282 Pyridine AGR, ACS, Ph Eur. Available at: [Link]

  • Loba Chemie. (2023, November 24). PYRIDINE AR. Available at: [Link]

  • University of Maryland, Baltimore. Flame Resistant PPE | Department of Chemistry and Biochemistry. Available at: [Link]

  • PubChem. 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine. Available at: [Link]

  • Dartmouth College. Personal Protective Equipment in Chemistry | Environmental Health and Safety. Available at: [Link]

  • ScienceDaily. (2025, December 18). The gear meant to protect firefighters may carry hidden dangers. Available at: [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Available at: [Link]

  • National Institutes of Health. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Available at: [Link]

  • University of North Texas Health Science Center at Fort Worth. Standard Operating Procedures for Bromo-Deoxyuridine (BrdU). Available at: [Link]

  • Chamberland Research Group. SOP Working with Bromine.
  • National Center for Biotechnology Information. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine. Available at: [Link]

  • MDPI. (2023, February 27). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.